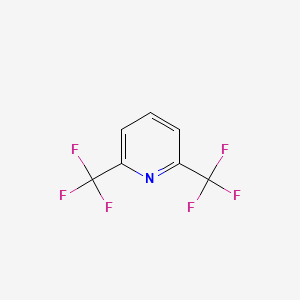

2,6-Bis(trifluorométhyl)pyridine

Vue d'ensemble

Description

2,6-Bis(trifluoromethyl)pyridine is a chemical compound that serves as a versatile building block in the synthesis of various complex molecules. It is characterized by the presence of two trifluoromethyl groups attached to a pyridine ring, which can significantly influence the electronic properties of the compounds it forms part of. This functionality is often exploited in the design of ligands for metal coordination, as well as in the development of materials with specific electronic and optical properties.

Synthesis Analysis

The synthesis of derivatives of 2,6-bis(trifluoromethyl)pyridine involves various strategies, including the use of phosphinoyl Grignard-based substitutions on 2,6-bis(chloromethyl)pyridine followed by N-oxidation to yield trifunctional ligands with high yields . Another approach includes the condensation of 2,6-bis(4-amino-5-mercapto-[1,2,4]-triazoles-2)pyridine with aromatic acid in the presence of phosphorus oxychloride to produce 2,6-bis(6-aryl-[1,2,4]-triazolo[3,4-b][1,3,4]-thiadiazole-3-yl)pyridines .

Molecular Structure Analysis

The molecular structures of compounds derived from 2,6-bis(trifluoromethyl)pyridine are often confirmed by spectroscopic methods and single crystal X-ray diffraction. For instance, the molecular structures of lanthanide coordination complexes of trifunctional ligands derived from 2,6-bis(trifluoromethyl)pyridine have been confirmed by X-ray diffraction, showing that the ligand binds in a tridentate mode to the Ln(III) cation .

Chemical Reactions Analysis

The chemical reactivity of 2,6-bis(trifluoromethyl)pyridine derivatives is diverse, with applications in the formation of metal complexes. For example, the monoanion of 2,6-bis(phenylamino)pyridine has been used to support quadruply bonded Cr(2)(4+) and Mo(2)(4+) units, while the corresponding dianion can stabilize trinuclear complexes . Additionally, the synthesis of novel electron acceptors involving 2,6-bis(trifluoromethyl)pyridine derivatives has been reported, with high ionization potentials and good affinity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-bis(trifluoromethyl)pyridine derivatives are influenced by the presence of the trifluoromethyl groups. These compounds exhibit high ionization potentials and good electrochemical behavior . The introduction of trifluoromethyl groups into ligands can also affect the coordination chemistry with metal ions, as seen in the synthesis of lanthanide-based catalysts for enantioselective reactions . Furthermore, the presence of these groups can lead to materials with good thermal stability, as demonstrated by novel polyimides derived from 2,6-bis[4-(3,4-dicarboxyphenoxy)benzoyl]pyridine dianhydride, which show high glass transition temperatures and good mechanical properties .

Applications De Recherche Scientifique

Applications en agrochimie

Le 2,6-Bis(trifluorométhyl)pyridine et ses dérivés sont largement utilisés dans l'industrie agrochimique . L'utilisation principale de ces dérivés est la protection des cultures contre les ravageurs . Le fluazifop-butyl a été le premier dérivé introduit sur le marché agrochimique, et depuis lors, plus de 20 nouveaux dérivés ont acquis des noms communs ISO .

Applications pharmaceutiques

Plusieurs dérivés du this compound sont également utilisés dans l'industrie pharmaceutique . Cinq produits pharmaceutiques contenant la partie ont obtenu l'autorisation de mise sur le marché, et de nombreux candidats sont actuellement en essais cliniques .

Applications vétérinaires

Dans l'industrie vétérinaire, deux produits contenant la partie this compound ont obtenu l'autorisation de mise sur le marché . Ces produits sont utilisés pour traiter diverses affections chez les animaux .

Synthèse des trifluorométhylpyridines

La synthèse des trifluorométhylpyridines est un sujet de recherche important . Les propriétés physicochimiques uniques de l'atome de fluor et les caractéristiques uniques de la partie pyridine contribuent aux activités biologiques de ces dérivés .

Développement de produits chimiques organiques fluorés

Le développement de produits chimiques organiques fluorés, y compris le this compound, devient un sujet de recherche de plus en plus important . Plus de 50 % des pesticides lancés au cours des deux dernières décennies ont été fluorés .

Applications futures

On s'attend à ce que de nombreuses applications nouvelles du this compound soient découvertes à l'avenir . La combinaison des propriétés uniques de l'atome de fluor et de la partie pyridine est censée contribuer aux activités biologiques de ces dérivés .

Mécanisme D'action

Target of Action

It’s known that trifluoromethylpyridines, a group to which this compound belongs, are often used in the synthesis of various pharmaceuticals and agrochemicals .

Mode of Action

It’s known that the presence of fluorine and pyridine structure in trifluoromethylpyridines can result in superior pest control properties when compared to traditional phenyl-containing insecticides .

Biochemical Pathways

It’s known that trifluoromethylpyridines are often used as building blocks in the synthesis of various compounds, suggesting that they may play a role in a variety of biochemical pathways .

Pharmacokinetics

It’s known that the compound is a solid at room temperature, with a melting point of 55-59°c and a boiling point of 82°c at 18 mmhg . These properties could potentially impact its bioavailability.

Result of Action

It’s known that trifluoromethylpyridines are often used in the synthesis of various pharmaceuticals and agrochemicals, suggesting that they may have a wide range of potential effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Bis(trifluoromethyl)pyridine. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2,6-bis(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F6N/c8-6(9,10)4-2-1-3-5(14-4)7(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDVFTXBESQIPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343470 | |

| Record name | 2,6-Bis(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

455-00-5 | |

| Record name | 2,6-Bis(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Bis(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

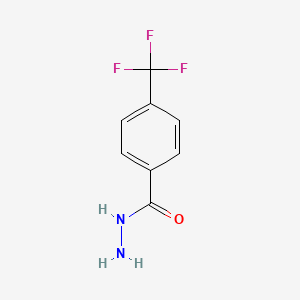

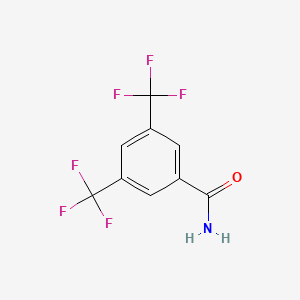

Feasible Synthetic Routes

Q & A

Q1: What makes 2,6-Bis(trifluoromethyl)pyridine a useful building block in organic synthesis?

A1: 2,6-Bis(trifluoromethyl)pyridine is a highly electron-deficient pyridine derivative. This property makes it valuable for introducing a strong electron-withdrawing group into other molecules. [] One efficient way to utilize this compound is through Suzuki coupling reactions. Researchers have successfully coupled 2,6-Bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester with various aryl and heteroaryl bromides, achieving yields ranging from 46% to 95%. [] This methodology proves useful for incorporating this specific pyridine derivative into more complex structures.

Q2: How can 2,6-Bis(trifluoromethyl)pyridine be synthesized?

A2: While traditional methods exist, a more recent approach utilizes 2,6-dichloropyridine as a starting material. [] This method involves two steps:

- Trifluoromethylation: The synthesized dihalo-pyridine reacts with potassium trifluoroacetate to produce 2,6-bis(trifluoromethyl)pyridine with yields varying between 28% and 53%. []

Q3: Has 2,6-Bis(trifluoromethyl)pyridine been incorporated into materials with unique photophysical properties?

A3: Yes, 2,6-Bis(trifluoromethyl)pyridine plays a crucial role in constructing organic room temperature phosphorescence (RTP) materials. [] When incorporated into [2.2]paracyclophane (PCP) systems alongside carbazole units, it facilitates through-space charge transfer (TSCT), leading to long-lived RTP. Notably, PCP-PyCNCz, a molecule containing both 2,6-bis(trifluoromethyl)pyridine and carbazole moieties connected to a PCP core, exhibits a remarkable RTP lifetime of 528.00 ms. [] This extended luminescence, observable with the naked eye for several seconds, highlights the potential of incorporating 2,6-Bis(trifluoromethyl)pyridine in advanced optical materials.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1297825.png)